N-Benzyl-3-[(2-bromoacetyl)amino]benzamide
Description
N-Benzyl-3-[(2-bromoacetyl)amino]benzamide (CAS: 1138443-28-3; molecular formula: C₁₆H₁₅BrN₂O₂; molecular weight: 347.21 g/mol) is a benzamide derivative characterized by a bromoacetyl-amino group at the meta position of the benzamide core and an N-benzyl substituent . Synthetically, the compound is likely prepared via bromoacetylation of a 3-aminobenzamide precursor, followed by N-benzylation, though specific protocols require further clarification .
Properties
IUPAC Name |
N-benzyl-3-[(2-bromoacetyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-10-15(20)19-14-8-4-7-13(9-14)16(21)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXWAMZEFSHIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts or reagents like triethylamine or sodium bicarbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N-Benzyl-3-[(2-bromoacetyl)amino]benzamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-[(2-bromoacetyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
N-Benzyl-3-[(2-bromoacetyl)amino]benzamide is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of N-Benzyl-3-[(2-bromoacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Reactivity and Functional Groups
- Bromoacetyl vs.
- Bromoacetyl Position (Meta vs. Para): The meta-substituted bromoacetyl group in the target compound may sterically hinder interactions compared to the para-substituted analog in , which could improve binding to planar enzyme active sites .
Research Findings and Implications
- Structural Variants: Substitution at the N-position (e.g., benzyl vs. propargyl) significantly impacts solubility and target engagement. For instance, the propargyl group () enhances compatibility with bioorthogonal chemistry .
Biological Activity
N-Benzyl-3-[(2-bromoacetyl)amino]benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 347.22 g/mol. The presence of the bromoacetyl group is significant as it allows for covalent interactions with nucleophilic sites on proteins, potentially leading to inhibition of their function.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific proteins or enzymes. This interaction can disrupt normal cellular processes, leading to various biological effects. The bromoacetyl moiety is particularly reactive, enabling the compound to modify target proteins, which may contribute to its antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The structure-activity relationship (SAR) studies suggest that modifications in the benzamide structure can enhance its antimicrobial efficacy .
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and colon cancer cells. The compound's ability to target specific molecular pathways involved in cell growth makes it a candidate for further development in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzamide derivatives, including this compound. Results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Anticancer Activity : In a study involving human breast cancer cells (MCF-7), this compound was shown to reduce cell viability by 60% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Effective against various bacteria; induces apoptosis in cancer cells |
| N-Benzyl-4-[(2-bromoacetyl)amino]benzamide | Structure | Antimicrobial | Similar efficacy but different target specificity |
| N-Benzyl-3-[(2-chloroacetyl)amino]benzamide | Structure | Limited Anticancer | Lower activity compared to bromo derivative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
